3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZEVQNKUFVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Bromomethyl groups in similar compounds have been known to interact with various biological targets, including enzymes and receptors. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.
Mode of Action
Bromomethyl groups in other compounds have been known to undergo nucleophilic substitution reactions. In such reactions, the bromomethyl group acts as an electrophile, interacting with a nucleophile (often a protein or enzyme in biological systems). This interaction can lead to changes in the structure and function of the target molecule.
Biochemical Pathways
Bromomethylated compounds have been known to participate in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Bromomethylated compounds have been known to cause various changes at the molecular and cellular levels, depending on their specific targets and mode of action.
Action Environment
The action, efficacy, and stability of 3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.
Biological Activity
3-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that integrates both pyrazole and pyridine rings, making it a significant molecule in organic chemistry and medicinal applications. This compound has garnered attention due to its structural similarity to purine bases, which are critical in biological systems. Its unique reactivity profile, influenced by the bromomethyl group, positions it as a valuable candidate for drug development and other biological studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C11H12BrN3
- Molecular Weight : Approximately 256.14 g/mol
- Functional Groups : Bromomethyl group, ethyl group, pyrazole ring, and pyridine ring.
The presence of the bromomethyl group enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions, which are crucial for its biological activity.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. Studies have demonstrated that these compounds can inhibit inflammatory responses in models such as lipopolysaccharide (LPS)-induced inflammation. The mechanism often involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | <50 | Inhibition of NF-kB/AP-1 |
| Pyrazolo[1,5-a]quinazolines | 4.8 - 30.1 | Targeting MAPKs (ERK2, p38α) |
Anticancer Potential
The compound has also been explored for its anticancer properties. Its structural characteristics allow it to interact with various biological targets involved in cancer progression. For instance, studies have suggested that it may act as an allosteric modulator at certain receptors, enhancing their pharmacological profiles.
Case Study: Anticancer Activity
In a preclinical evaluation, derivatives of pyrazolo[3,4-b]pyridines demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
The synthesis of this compound can be achieved through several methods involving the reaction of preformed pyrazoles or pyridines with bromomethylating agents. The bromomethyl group acts as an electrophile, allowing for the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can significantly alter the function of these biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Derivatives
3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenyl-isoxazolidine
- Structure : Contains a bromophenyl group at the 3-position of the pyrazole ring and a phenyl-substituted isoxazolidine system.
- Reactivity : Unlike the bromomethyl group in the target compound, the bromophenyl substituent here is less reactive toward nucleophilic substitution due to steric hindrance and resonance stabilization of the C-Br bond. This limits its utility in alkylation reactions but enhances stability in photochemical applications .
- Applications : Primarily studied in crystallography and material science for its rigid, planar structure .
1-Methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole
- Structure: Features a nitro (-NO2) group at the 5-position and a trifluoromethyl (-CF3) group at the 3-position.
- Reactivity : The electron-withdrawing CF3 group increases acidity at the pyrazole N-H position, while the nitro group directs electrophilic substitution. This contrasts with the bromomethyl group in the target compound, which participates in SN2 reactions .
- Applications : Widely used in agrochemicals as a precursor for herbicides and fungicides .
Functional Group Comparison
Research Findings and Industrial Relevance
- Pharmaceutical Applications : The target compound has been employed in the synthesis of kinase inhibitors and anti-inflammatory agents, as evidenced by its use in European Patent EP 4 374 877 A2 for generating pyrrolo-pyridazine derivatives .
- Agrochemical vs. Pharmaceutical Focus : While trifluoromethylpyrazoles dominate agrochemical research (e.g., herbicides), bromomethylpyrazole derivatives are more prevalent in medicinal chemistry due to their modular reactivity .
Preparation Methods
Synthesis of Pyrazolylpyridine Intermediates
A key intermediate in the synthesis is the pyrazolyl-substituted pyridine, which can be prepared by nucleophilic substitution or coupling reactions involving pyrazole derivatives and halogenated pyridines.
- For example, treatment of halogenated pyridine derivatives (such as 3-bromopyridine) with pyrazole derivatives under basic or catalytic conditions can yield 3-(pyrazol-3-yl)pyridine compounds.
- The pyrazole ring is often pre-functionalized with an ethyl group at N1 to ensure regioselectivity and stability during subsequent reactions.
Introduction of the Bromomethyl Group
The bromomethyl group at the 4-position of the pyrazole ring is typically introduced by:
- Bromination of a methyl substituent on the pyrazole ring using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions,
- Alternatively, a hydroxymethyl group can be converted to bromomethyl via reaction with hydrobromic acid or phosphorus tribromide.
Representative Synthetic Route (Based on Patent CN107674026B)
The synthesis of a closely related compound, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, involves several key steps that can be adapted for the target compound:
| Step | Reaction Description | Key Reagents and Conditions | Yield/Notes |
|---|---|---|---|
| 1. Formation of keto intermediate | Reaction of methyl cyclopentylcarboxylate with strong base and acetonitrile | 60-85 °C, 10-25 h | Yellow oily intermediate obtained |
| 2. Reduction to hydroxy intermediate | Use of chiral borane reagent R-CBS | Mild conditions | Stereoselective reduction |
| 3. Mitsunobu reaction | Coupling with 4-nitropyrazole using triphenylphosphine and DEAD in THF | 0-5 °C to room temperature, 12-15 h | 88.7% yield, 99.3% ee |
| 4. Reduction of nitro to amino group | Pd/C and H2 or Fe/HCl reduction | 25-60 °C, 4-20 h | Light yellow solid obtained |
| 5. Diazotization and Sandmeyer reaction | Conversion of amino to bromo group using NaNO2, CuBr, and HBr | 0-5 °C to 65 °C | 82.6% yield, 99.4% ee |
This sequence illustrates the use of selective functional group transformations and coupling reactions to introduce the bromine substituent on the pyrazole ring, which can be similarly applied to the synthesis of 3-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine.
Alternative Methods Using Activated Pyridine Derivatives
Another approach involves the activation of nicotinic acid derivatives to prepare pyrazolopyridine intermediates:
- Activation of 2-substituted nicotinic acid with reagents such as thionyl chloride or phosphorus oxychloride at 80-150 °C,
- Subsequent substitution with cyanating agents or pyrazole derivatives in solvents like acetonitrile at 0-70 °C,
- Purification by recrystallization from dichloromethane and petroleum ether mixtures.
Though this method is more general for pyrazolopyridine compounds, it provides a framework for preparing substituted pyridine-pyrazole intermediates.
Data Tables Summarizing Key Reaction Parameters
| Step | Reaction Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Keto intermediate formation | Strong base, methyl cyclopentylcarboxylate, acetonitrile | 60-85 | 10-25 | Not specified | Temperature control critical |
| 2 | Reduction to hydroxy intermediate | Chiral borane reagent R-CBS | Room temp | Not specified | High stereoselectivity | Enantioselective step |
| 3 | Mitsunobu coupling | 4-nitropyrazole, triphenylphosphine, DEAD, THF | 0-5 to 25 | 12-15 | 88.7 | High enantiomeric excess |
| 4 | Nitro reduction | Pd/C, H2 or Fe/HCl | 25-60 | 4-20 | Not specified | Mild conditions |
| 5 | Diazotization & Sandmeyer | NaNO2, CuBr, HBr | 0-65 | 4-5 | 82.6 | Careful temperature control |
Research Findings and Analysis
- The preparation methods emphasize high stereoselectivity and yield optimization through careful control of reaction conditions.
- The use of Mitsunobu reaction is effective for coupling pyrazole derivatives to hydroxy intermediates, enabling substitution at specific positions.
- Reduction steps are performed under mild conditions using catalytic hydrogenation or iron/HCl to preserve sensitive functionalities.
- The Sandmeyer reaction is a reliable method for introducing bromine substituents via diazonium intermediates.
- Purification often involves solvent extraction and recrystallization, ensuring high purity and enantiomeric excess.
- The described methods are suitable for industrial scale-up due to their use of readily available reagents, mild conditions, and straightforward purification.
Q & A
Q. Key Parameters Affecting Yield :
- Catalyst Loading : Copper(I) bromide (0.05–0.1 equiv) significantly impacts coupling efficiency .
- Temperature : Prolonged heating (>40°C) may degrade bromomethyl groups, reducing yields.
- Purification : Chromatography with gradients of ethyl acetate/hexane (0–100%) is critical for isolating pure products .
Table 1 : Comparative Yields Under Different Conditions
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ullmann Coupling | CuBr | 35 | 17.9 | |
| Radical Bromination | NBS/UV | 25 | 45–50 |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming regiochemistry. For example:
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 282.03 for C₁₁H₁₂BrN₃) .
- IR Spectroscopy : Bromomethyl C-Br stretch appears at 550–650 cm⁻¹, while pyridine ring vibrations occur at 1600–1580 cm⁻¹ .
Note : Always compare with synthesized reference standards to confirm assignments.
Advanced: How to optimize the introduction of bromomethyl groups in similar pyrazole derivatives?
Methodological Answer :
Bromomethylation efficiency depends on:
Substrate Design : Use electron-rich pyrazole cores to enhance electrophilic substitution. Pre-functionalize the methyl group (e.g., hydroxymethyl or tosylmethyl) for easier bromide displacement .
Radical vs. Ionic Pathways :
- Radical Bromination (NBS/UV) : Higher regioselectivity for allylic/benzylic positions but may require inert atmospheres .
- Ionic Substitution (HBr/H₂O₂) : Suitable for activated methyl groups but risks over-bromination.
Case Study :
In , tert-butyl-protected intermediates improved bromomethylation yields (>70%) by reducing steric hindrance.
Advanced: How to resolve contradictions in reported NMR chemical shifts for bromomethylpyrazole derivatives?
Methodological Answer :
Discrepancies in δ values arise from solvent effects, concentration, or impurities. Mitigation strategies include:
Internal Standards : Use TMS or residual solvent peaks (e.g., CDCl₃ at δ 7.26) for calibration .
Computational Validation : Compare experimental shifts with DFT-calculated NMR (e.g., Gaussian09 with B3LYP/6-31G* basis set) to confirm assignments .
Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., -40°C to 25°C) .
Example : In , the ethyl group’s CH₃ protons at δ 1.35 ppm were misassigned in initial reports but corrected via COSY and HSQC .
Advanced: What strategies are effective in designing derivatives for biological activity screening?
Q. Methodological Answer :
Core Modifications :
- Replace bromomethyl with bioisosteres (e.g., -CH₂OH, -CH₂NH₂) to modulate solubility and target interactions .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .
Conjugation : Attach pharmacophores via Suzuki-Miyaura cross-coupling (e.g., aryl boronic acids to pyridine) .
Biological Evaluation : Screen derivatives against bacterial/fungal models (e.g., S. aureus, C. albicans) using MIC assays, referencing streptomycin/gentamicin as controls .
Table 2 : Example Derivatives and Activities
| Derivative | Modification | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyridine-triazole hybrid | C-N coupling | 12.5 | |
| Fluorinated analog | -CF₃ substitution | 6.25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
